molecular formula C5H11F2NO2S B2754913 4,4-Difluoropentane-1-sulfonamide CAS No. 2126164-29-0

4,4-Difluoropentane-1-sulfonamide

Cat. No.: B2754913
CAS No.: 2126164-29-0
M. Wt: 187.2
InChI Key: BOVOCOSSYQGOFR-UHFFFAOYSA-N
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Description

4,4-Difluoropentane-1-sulfonamide is a chemical compound with the molecular formula C5H11F2NO2S It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentane chain, along with a sulfonamide group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropentane-1-sulfonamide typically involves the introduction of fluorine atoms into a pentane chain followed by the addition of a sulfonamide group. One common method involves the reaction of 4,4-difluoropentane with a sulfonamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropentane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4,4-Difluoropentane-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoropentane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

    4-Fluoropentane-1-sulfonamide: Similar structure but with only one fluorine atom.

    4,4-Dichloropentane-1-sulfonamide: Chlorine atoms instead of fluorine.

    4,4-Dibromopentane-1-sulfonamide: Bromine atoms instead of fluorine.

Uniqueness: 4,4-Difluoropentane-1-sulfonamide is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4,4-difluoropentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO2S/c1-5(6,7)3-2-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVOCOSSYQGOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCS(=O)(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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